Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate
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Overview
Description
Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes an isoquinoline ring system, an amino group, a carboxylate group, and a trifluoroacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as an ortho-aminophenone, under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure high yield and purity. Process optimization, including the control of reaction temperature, pressure, and the use of catalysts, is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate has found applications in several fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use as a precursor for drug development, particularly in the design of new therapeutic agents.
Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
Methyl 1-aminoisoquinoline-6-carboxylate 2,2,2-trifluoroacetate can be compared to other similar compounds, such as Methyl 1-aminoisoquinoline-6-carboxylate and Methyl 1-aminoisoquinoline-6-carboxylate hydrochloride. These compounds share the isoquinoline core but differ in their substituents and counterions, which can influence their chemical properties and biological activities.
Comparison with Similar Compounds
Methyl 1-aminoisoquinoline-6-carboxylate
Methyl 1-aminoisoquinoline-6-carboxylate hydrochloride
Methyl 1-aminoisoquinoline-6-carboxylate sulfate
Properties
IUPAC Name |
methyl 1-aminoisoquinoline-6-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.C2HF3O2/c1-15-11(14)8-2-3-9-7(6-8)4-5-13-10(9)12;3-2(4,5)1(6)7/h2-6H,1H3,(H2,12,13);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPNOINFWJEJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NC=C2)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857465 |
Source
|
Record name | Trifluoroacetic acid--methyl 1-aminoisoquinoline-6-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256787-46-8 |
Source
|
Record name | Trifluoroacetic acid--methyl 1-aminoisoquinoline-6-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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